Cas no 2168489-17-4 (2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde)
2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde
- EN300-1269763
- 2168489-17-4
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- Inchi: 1S/C7H8BrNO2S/c1-11-4-6(8)7-9-2-5(3-10)12-7/h2-3,6H,4H2,1H3
- InChI Key: ZIRGQEPCFAKYIX-UHFFFAOYSA-N
- SMILES: BrC(C1=NC=C(C=O)S1)COC
Computed Properties
- Exact Mass: 248.94591g/mol
- Monoisotopic Mass: 248.94591g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 67.4Ų
2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1269763-0.05g |
2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde |
2168489-17-4 | 0.05g |
$827.0 | 2023-06-08 | ||
| Enamine | EN300-1269763-0.1g |
2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde |
2168489-17-4 | 0.1g |
$867.0 | 2023-06-08 | ||
| Enamine | EN300-1269763-0.25g |
2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde |
2168489-17-4 | 0.25g |
$906.0 | 2023-06-08 | ||
| Enamine | EN300-1269763-0.5g |
2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde |
2168489-17-4 | 0.5g |
$946.0 | 2023-06-08 | ||
| Enamine | EN300-1269763-1.0g |
2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde |
2168489-17-4 | 1g |
$986.0 | 2023-06-08 | ||
| Enamine | EN300-1269763-2.5g |
2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde |
2168489-17-4 | 2.5g |
$1931.0 | 2023-06-08 | ||
| Enamine | EN300-1269763-5.0g |
2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde |
2168489-17-4 | 5g |
$2858.0 | 2023-06-08 | ||
| Enamine | EN300-1269763-10.0g |
2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde |
2168489-17-4 | 10g |
$4236.0 | 2023-06-08 | ||
| Enamine | EN300-1269763-50mg |
2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde |
2168489-17-4 | 50mg |
$827.0 | 2023-10-02 | ||
| Enamine | EN300-1269763-100mg |
2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde |
2168489-17-4 | 100mg |
$867.0 | 2023-10-02 |
2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde
Compound CAS No. 2168489-17-4: 2-(1-Bromo-2-Methoxyethyl)-1,3-Thiazole-5-Carbaldehyde
The compound with CAS No. 2168489-17-4, commonly referred to as 2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing sulfur and nitrogen atoms. The presence of a bromine atom and a methoxy group in its structure introduces unique chemical properties and potential applications in drug design.
Thiazole derivatives have been extensively studied due to their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. The carbaldehyde group at position 5 of the thiazole ring in this compound further enhances its reactivity and functional versatility. Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules with improved pharmacokinetic profiles.
The synthesis of 2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde involves a multi-step process that typically begins with the preparation of the thiazole core. This is followed by the introduction of the bromoalkyl group and the methoxy substituent through nucleophilic substitution or alkylation reactions. The final step involves the formation of the aldehyde group via oxidation or direct alkylation techniques. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for advanced biological studies.
One of the most promising aspects of this compound is its ability to act as a versatile building block in medicinal chemistry. Its bromine atom serves as an excellent leaving group, enabling further functionalization through nucleophilic substitution reactions. This property has been exploited in the development of analogs with enhanced bioavailability and selectivity for specific molecular targets. For instance, recent studies have demonstrated its utility in constructing heterocyclic frameworks that mimic natural product structures.
In terms of biological activity, 2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde has shown potent inhibitory effects against various enzymes implicated in inflammatory diseases. Its methoxy group contributes to increased lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets. Furthermore, computational studies have revealed that this compound exhibits favorable drug-like properties, including good solubility and minimal toxicity profiles.
Another area where this compound has made significant contributions is in the field of radiopharmaceuticals. The bromine atom can be easily replaced with radioactive isotopes such as iodine-131 or bromine-76, making it an ideal candidate for imaging agents in nuclear medicine. Preliminary studies have shown promising results in terms of tumor targeting and biodistribution profiles.
Looking ahead, researchers are exploring novel synthetic pathways to introduce additional functional groups into this molecule without compromising its stability or bioactivity. The integration of machine learning algorithms into drug design processes is expected to accelerate the discovery of new derivatives with enhanced therapeutic potential.
In conclusion, CAS No. 2168489-17-4, or 2-(1-bromo-2-methoxyethyl)-1,3-thiazole-5-carbaldehyde, represents a valuable asset in contemporary organic chemistry and pharmacology. Its unique structural features and versatile reactivity make it an attractive candidate for developing innovative therapeutic agents. As research continues to uncover new applications for this compound, it is poised to play a pivotal role in advancing medical science and improving human health.
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